2-Chloro-6-methyl-3-nitropyridine
Overview
Description
“2-Chloro-6-methyl-3-nitropyridine” is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 . It is a solid substance at 20°C . It is also known by other names such as “2-Chloro-6-methyl-3-nitropyridine”, “6-Chloro-5-nitro-2-picoline”, and "6-Chloro-5-nitro-2-picoline" .
Synthesis Analysis
The synthesis of nitropyridine derivatives involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-methyl-3-nitropyridine” consists of a pyridine ring with a chlorine atom attached at the 2nd position, a methyl group at the 6th position, and a nitro group at the 3rd position .
Chemical Reactions Analysis
The reaction mechanism of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
“2-Chloro-6-methyl-3-nitropyridine” is a solid substance at 20°C . It is soluble in methanol
Scientific Research Applications
1. Vibrational and Conformational Analysis
2-Chloro-6-methyl-3-nitropyridine has been studied for its vibrational, conformational, and electronic structures. These studies, performed using spectroscopic analysis and quantum chemical calculations, are vital for understanding the molecule's properties. For instance, Arjunan et al. (2012) conducted a comparative study on 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine, analyzing temperature-dependent thermodynamic properties, atomic charges, and electronic exchange interactions (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
2. Synthesis and Optical Properties
This compound is also significant in the synthesis of complex molecules. Jukić et al. (2010) synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, examining its structure and optical properties through X-ray and spectroscopic analysis (Jukić, Cetina, Halambek, & Ugarković, 2010).
3. Chemical Reactivity Studies
Research has also focused on the chemical reactivity of derivatives of 2-chloro-6-methyl-3-nitropyridine. Szpakiewicz and Wolniak (1999) explored the oxidative methylamination of nitropyridines, including 2- and 6-chloro derivatives (Szpakiewicz & Wolniak, 1999).
4. Molecular Electrostatic and NMR Analyses
The molecular electrostatic potential, NBO, electronic properties, and NMR chemical shifts of derivatives of 2-chloro-6-methyl-3-nitropyridine have been investigated. Velraj, Soundharam, and Sridevi (2015) provided insights into the stability and charge delocalization of these molecules (Velraj, Soundharam, & Sridevi, 2015).
5. Intermediates in Synthetic Fibers
This compound has also been used as an intermediate in the synthesis of synthetic fibers. Bell, Day, and Peters (1967) investigated arylaminonitropyridines derived from 2-chloro-3-nitropyridine for their ultraviolet absorption properties (Bell, Day, & Peters, 1967).
properties
IUPAC Name |
2-chloro-6-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEVSGOVFXWCIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361475 | |
Record name | 2-chloro-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-3-nitropyridine | |
CAS RN |
56057-19-3 | |
Record name | 2-chloro-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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